1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine
Description
This compound is a structurally complex molecule featuring a triazolo[1,5-a]quinazolin core fused with a 3,4-dimethylbenzenesulfonyl group at position 3 and a 2,4-dimethylphenyl-substituted piperazine moiety at position 3. The triazole and quinazoline heterocycles confer rigidity, while the sulfonyl and piperazine groups enhance solubility and enable interactions with biological targets, particularly neurotransmitter receptors. Piperazine derivatives are known for their versatility in medicinal chemistry, with modifications in substituents influencing affinity, selectivity, and pharmacokinetics .
Properties
IUPAC Name |
5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O2S/c1-19-9-12-25(22(4)17-19)33-13-15-34(16-14-33)27-24-7-5-6-8-26(24)35-28(30-27)29(31-32-35)38(36,37)23-11-10-20(2)21(3)18-23/h5-12,17-18H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXDUBCKKUSFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC(=C(C=C6)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Coupling: The final step involves coupling the triazoloquinazoline derivative with a piperazine ring, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in key biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues
Piperazine moieties are critical for receptor binding. Key structural variations in analogous compounds include:
Key Findings :
- Substituent Position : The 2,4-dimethylphenyl group on the piperazine moiety in the target compound optimizes steric and electronic interactions with the 5-HT1A receptor, unlike para-substituted analogues (e.g., MeOPP), which show reduced activity .
- Heterocyclic Core : The triazolo[1,5-a]quinazolin core enhances rigidity and π-π stacking compared to simpler coumarin-based derivatives (e.g., 5-hydroxy-4,7-dimethylcoumarin derivatives in ), which lack this planar structure .
Non-Piperazine Analogues
Replacing piperazine with other heterocycles alters activity:
Key Findings :
- Toxicity vs. Activity : Morpholine substitution reduces toxicity but compromises receptor affinity, highlighting the necessity of the piperazine nitrogen for target engagement .
- Acylation Effects : Acylation of piperazine (e.g., acetyl or sulfonyl groups) improves solubility and reduces cytotoxicity without significantly altering antiviral potency .
Pharmacological and Structural Insights
Receptor Selectivity
The target compound’s 3,4-dimethylbenzenesulfonyl group contributes to its selectivity profile. Similar sulfonyl-containing piperazines (e.g., 1-(3,4-difluorophenyl)sulfonylpiperazine) exhibit enhanced PARP-1 inhibition (IC50 = 4.2 nM) due to sulfonyl-mediated hydrogen bonding .
Toxicity and Therapeutic Index
Piperazine derivatives often face toxicity challenges:
Key Insight : The 2,4-dimethylphenyl group may mitigate hepatotoxicity by reducing metabolic oxidation compared to unsubstituted phenylpiperazines .
Biological Activity
The compound 1-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,4-dimethylphenyl)piperazine is a complex organic molecule belonging to the class of triazoloquinazoline derivatives. Its unique structure includes a piperazine ring and a sulfonyl group attached to a triazoloquinazoline core. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C34H32N6O2S
- Molecular Weight : 588.7 g/mol
- CAS Number : 893276-88-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazoloquinazoline core is known for its ability to modulate enzyme activity and receptor function, leading to diverse pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's.
- CNS Activity : Similar compounds have shown central nervous system (CNS) depressant activities and potential anticonvulsant effects.
Anticonvulsant Activity
Research indicates that compounds within the triazoloquinazoline class exhibit anticonvulsant properties. In studies involving animal models, these compounds demonstrated efficacy in reducing seizure activity. For instance, a related compound showed significant results in electroshock-induced seizure models at various doses (30, 100, and 300 mg/kg) .
CNS Depressant Effects
The compound has been evaluated for CNS depressant effects using methods such as the forced swim test and actophotometer screening. These studies suggest that it may possess sedative-hypnotic properties similar to other piperazine derivatives .
Anticholinergic Activity
Given the structural similarities to known AChE inhibitors, there is potential for this compound to exhibit anticholinergic effects, which could be beneficial in treating conditions characterized by excessive cholinergic activity .
Case Studies and Research Findings
- Study on Quinazoline-Triazole Hybrids :
- CNS Depressant Study :
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | C34H32N6O2S | Anticonvulsant |
| Compound B | C26H24N6O4S | CNS Depressant |
| Compound C | C24H20ClN5O3S | AChE Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
